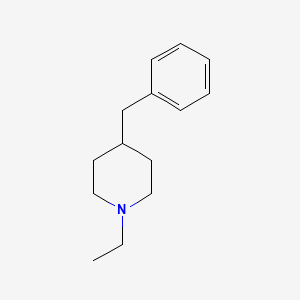![molecular formula C19H14N4O2 B12661920 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde CAS No. 85720-97-4](/img/structure/B12661920.png)
5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde: is an organic compound with the molecular formula C19H14N4O2 and a molecular weight of 330.3 g/mol . It is characterized by the presence of two azo groups (-N=N-) and a salicylaldehyde moiety. This compound is known for its vibrant color and is often used in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde typically involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with salicylaldehyde under alkaline conditions to form the desired azo compound.
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can yield corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Dye Chemistry: Used as a precursor for the synthesis of azo dyes.
Analytical Chemistry: Employed in spectrophotometric analysis due to its chromophoric properties.
Biology:
Biological Staining: Utilized in staining techniques for microscopy.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Textile Industry: Applied in the dyeing of fabrics.
Polymer Industry: Used in the synthesis of colored polymers.
Mechanism of Action
The mechanism of action of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde involves its interaction with biological molecules through its azo groups. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
- 4-[[4-(Phenylazo)phenyl]azo]salicylaldehyde
- 3-[[4-(Phenylazo)phenyl]azo]salicylaldehyde
- 2-[[4-(Phenylazo)phenyl]azo]salicylaldehyde
Comparison:
5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is unique due to the position of the azo groups and the salicylaldehyde moiety, which influence its chemical reactivity and applications. Compared to its isomers, it may exhibit different spectroscopic properties and biological activities.
Properties
CAS No. |
85720-97-4 |
|---|---|
Molecular Formula |
C19H14N4O2 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-hydroxy-5-[(4-phenyldiazenylphenyl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C19H14N4O2/c24-13-14-12-18(10-11-19(14)25)23-22-17-8-6-16(7-9-17)21-20-15-4-2-1-3-5-15/h1-13,25H |
InChI Key |
FZGQMLKOUBTYCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



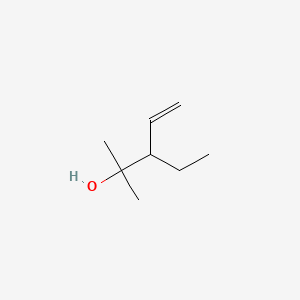

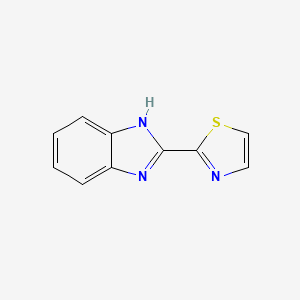
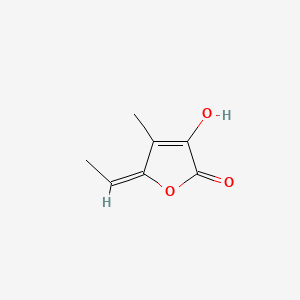
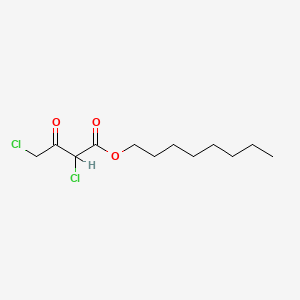
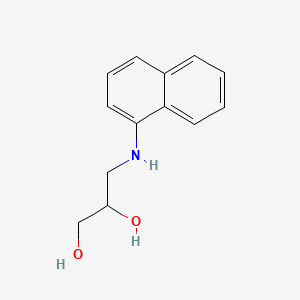
![2,2'-[(3-Bromophenyl)imino]bisethanol](/img/structure/B12661856.png)

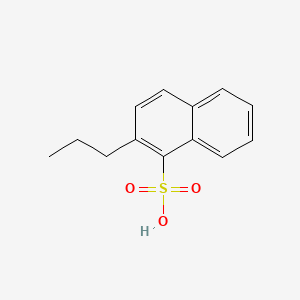
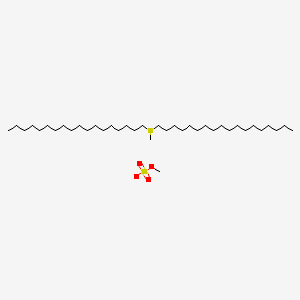
![6-Azidotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B12661881.png)

